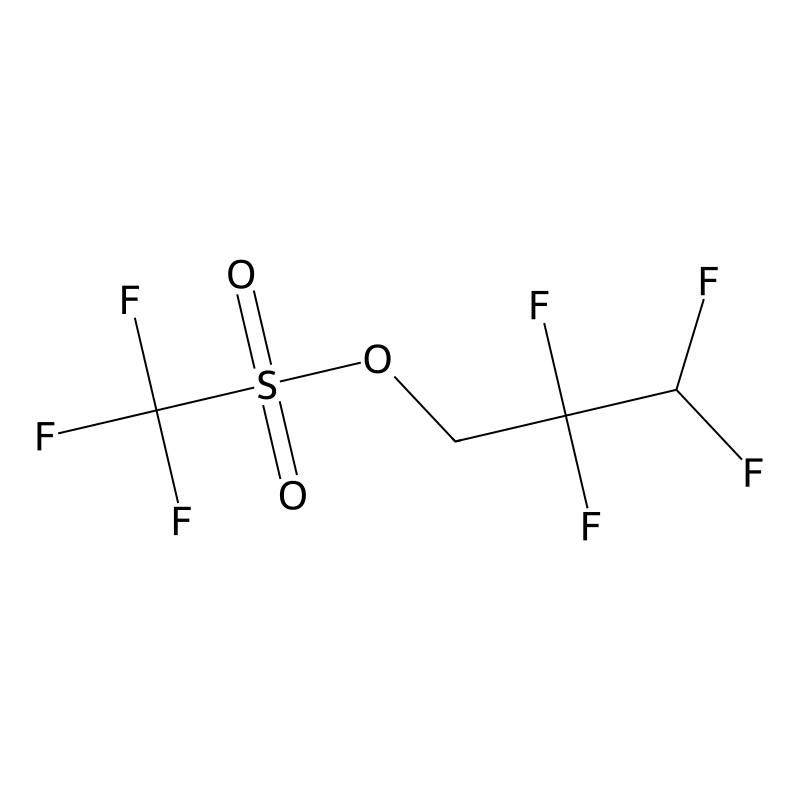

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate (TFOT) is a versatile building block in organic chemistry, used to introduce a trifluoromethanesulfonyl (Tf) group into various organic molecules. Several research articles describe methods for its synthesis and characterization using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Applications in Organic Chemistry:

- As a leaving group: TFOT serves as a good leaving group in various substitution and elimination reactions, allowing for the efficient introduction of new functional groups onto organic molecules [].

- In fluorination reactions: TFOT can be utilized as a fluorinating agent in specific reactions, enabling the incorporation of fluorine atoms into organic molecules [].

Potential Applications in Material Science:

- Synthesis of fluorinated materials: Due to its fluorine content and reactive sulfonate group, TFOT holds potential as a precursor for the synthesis of novel fluorinated materials with desired properties, such as improved thermal stability, electrical conductivity, or water repellency [].

- Polymer functionalization: Research suggests that TFOT could be employed for the functionalization of polymers, potentially leading to materials with tailored properties for specific applications [].

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate is a fluorinated organic compound with the molecular formula C4H3F7O3S and a molecular weight of 264.12 g/mol. This compound is characterized by its unique structure, which includes both trifluoromethanesulfonate and tetrafluoropropyl groups. It appears as a clear liquid with a melting point of 114-118 °C and a boiling point of 122-125 °C at standard atmospheric pressure. The density of this compound is approximately 1.644 g/cm³, indicating its relatively high mass for a liquid .

As with most PFTs, TFOT is likely to be a hazardous compound. Here are some general safety concerns:

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate serves as a versatile reagent in organic synthesis, particularly as a fluorinating agent. It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group acts as a leaving group. This property allows for the introduction of fluorine atoms into various organic substrates, enhancing their reactivity and stability. Additionally, it can undergo hydrolysis in the presence of water to produce corresponding alcohols and sulfonic acid derivatives .

Synthesis of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate can be achieved through several methods:

- Fluorination Reactions: Utilizing fluorinating agents to introduce fluorine atoms into propyl derivatives.

- Sulfonation: The reaction of tetrafluoropropanol with trifluoromethanesulfonic anhydride can yield the desired sulfonate ester.

- Direct Synthesis: Combining appropriate starting materials under controlled conditions to facilitate the formation of the compound.

These methods highlight the compound's synthetic versatility and potential for modification .

The primary application of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate lies in organic synthesis as a fluorinating agent. Its ability to introduce fluorine into organic molecules makes it valuable in pharmaceuticals and agrochemicals development. Furthermore, it may find applications in materials science due to the unique properties imparted by fluorinated compounds .

Several compounds share similarities with 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate due to their structural features or functional groups. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trifluoromethanesulfonic acid | CF3SO3H | Strong acid used in sulfonation reactions |

| 1,1,1-Trifluoro-2-propanol | C3H5F3O | Alcohol with similar reactivity |

| Perfluoroalkyl sulfonates | CnF(2n+1)SO3 | Fluorinated compounds used in various applications |

| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | C8H4BrF4 | Halogenated aromatic compound |

The uniqueness of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate lies in its specific combination of tetrafluoroalkyl and sulfonate functionalities that provide distinct chemical reactivity compared to other similar compounds .

The electrochemical fluorination process, commonly known as the Simons process, represents a foundational approach for synthesizing fluorinated compounds including 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate [1]. This process involves the electrolysis of organic compounds in anhydrous hydrogen fluoride using nickel electrodes, where the mechanism proceeds through a complex series of electrochemical and chemical steps [2].

The fundamental mechanism of the Simons process has evolved significantly from early direct electrochemical oxidation theories to the currently accepted nickel fluoride-mediated pathway [2]. Research has demonstrated that the process does not proceed via direct electrochemical oxidation of the starting organic material, but rather through reaction with high-valence nickel fluorides formed electrochemically on the anode surface [3] [2]. The key mechanistic steps involve the initial formation of nickel fluorides through oxidation of metallic nickel in anhydrous hydrogen fluoride according to the reaction: Ni + 3HF → NiF₃ + 3H⁺ + 3e⁻ [2].

The electrochemically generated nickel trifluoride and tetrafluoride species serve as the actual fluorinating agents in the process [3] [4]. These high oxidation state nickel fluorides are thermodynamically unstable and readily react with organic substrates to introduce fluorine atoms while being reduced back to lower oxidation states [2]. The process occurs at the nickel anode surface, which becomes covered with a black nickel fluoride film that mediates the fluorination reactions [3].

Table 1: Electrochemical Fluorination (Simons Process) Optimization Parameters

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Cell Potential | 5-6 V | Maintained constant during process |

| Temperature Range | Room temperature to 80°C | Higher temperatures increase yield but may cause side reactions |

| Current Density | Variable (affects yield) | Higher density improves current efficiency |

| Anode Material | Nickel-plated | Forms NiF₃/NiF₄ active layer |

| Electrolyte | Anhydrous hydrogen fluoride | Serves as solvent and fluorine source |

| Yield Range | Good to excellent | Depends on substrate and conditions |

| Current Efficiency | Increases with current density and temperature | Process optimization critical |

The step-by-step fluorination mechanism results in the formation of partially fluorinated intermediates before reaching the final perfluorinated product [2]. For the synthesis of 2,2,3,3-tetrafluoropropyl derivatives, this process involves sequential replacement of hydrogen atoms with fluorine, proceeding through various intermediate stages [5]. The electrochemical fluorination of tetrafluoropropanol substrates has been demonstrated to yield perfluorinated carboxylic acids with good efficiency when optimized conditions are employed [6].

Recent mechanistic studies have confirmed that no hydrogen-deuterium exchange occurs during electrochemical fluorination of deuterated substrates, providing further evidence for the nickel fluoride-mediated mechanism rather than radical pathways [5]. This mechanistic understanding is crucial for optimizing the synthesis of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate through electrochemical methods.

Esterification Routes with Triflic Acid/Anhydride

The formation of trifluoromethanesulfonate esters represents a critical synthetic pathway for accessing 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate [7] [8]. Trifluoromethanesulfonic anhydride serves as a highly effective electrophilic reagent for converting alcohols to their corresponding triflate esters under mild reaction conditions [7] [9].

The esterification mechanism involves nucleophilic attack of the tetrafluoropropanol oxygen on the electrophilic sulfur center of triflic anhydride, followed by elimination of trifluoromethanesulfonic acid [7]. This reaction proceeds through a concerted mechanism where the alcohol displaces one trifluoromethanesulfonate group from the anhydride, forming the desired triflate ester [8]. The strong electrophilic nature of triflic anhydride makes this transformation highly efficient even with sterically hindered or electronically deactivated alcohols [9].

Table 2: Esterification Routes with Triflic Acid/Anhydride - Comparative Analysis

| Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Triflic Acid Direct | 50-60°C, 13h | 96.55 | High yield, scalable | High temperature required |

| Triflic Anhydride | Mild conditions, room temperature | 60-90 | Mild conditions, versatile | Multiple equivalents needed |

| Chlorosilane/Triflic Acid | 50-60°C, n-heptane solvent | 96.55 | Industrial scale suitable | Requires dry conditions |

| Fluoroformate/SF₄ | 160-175°C, two-step process | 15-72 | Functional group tolerance | Low yield, multi-step |

The direct esterification using triflic acid provides an alternative synthetic route, typically requiring elevated temperatures and longer reaction times but achieving excellent yields [10]. This approach involves the condensation of trifluoromethanesulfonic acid with 2,2,3,3-tetrafluoropropanol under dehydrating conditions, often employing coupling reagents or activating agents to facilitate the reaction [11]. The process has been successfully scaled to industrial levels, with reported yields exceeding 96% when optimized reaction parameters are employed [10].

A third synthetic strategy utilizes the reaction between chlorosilanes and triflic acid to generate reactive triflating species in situ [10]. This method offers advantages for large-scale production due to the availability and handling characteristics of the starting materials [10]. The reaction proceeds through formation of an activated triflic acid derivative that subsequently reacts with the fluorinated alcohol substrate.

Alternative approaches include the use of fluoroformate intermediates followed by treatment with sulfur tetrafluoride, though this multi-step process generally provides lower overall yields [12]. Despite the reduced efficiency, this method offers good functional group tolerance and can be valuable for substrates that are incompatible with the more aggressive triflating conditions [12].

Catalytic Fluorination Strategies

Catalytic fluorination methodologies have emerged as powerful tools for constructing fluorinated compounds, including precursors and derivatives of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate [13] [14]. These approaches offer enhanced selectivity and milder reaction conditions compared to traditional fluorination methods while maintaining high synthetic efficiency.

Diethylaminosulfur trifluoride represents one of the most versatile catalytic fluorinating reagents for the preparation of fluorinated alcohols and their derivatives [14] [15]. This reagent facilitates nucleophilic fluorination through a mechanism involving initial coordination to the substrate oxygen, followed by fluoride transfer and elimination [16]. The process demonstrates excellent selectivity for primary and secondary alcohols while tolerating various functional groups [14].

Table 3: Catalytic Fluorination Strategies for Organofluorine Synthesis

| Catalyst System | Substrate Scope | Reaction Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| DAST | Alcohols, ketones, carboxylic acids | Room temperature to 90°C | 70-95 | High for deoxyfluorination |

| Selectfluor/Photocatalyst | Benzylic C-H bonds | Visible light, room temperature | 80-95 | High regioselectivity |

| Iron/Thiol Cooperative | Alkenes with carboxylic acids | Room temperature, 390nm LED | 86-92 | Good hydrofluoroalkylation |

| Rare-earth Triflates | Aromatic hydrocarbons | 70°C, aqueous/organic phases | 60-70 | Position-dependent |

| Xenon Difluoride | Heteroatoms, alkenes | Room temperature | Variable | Atom-selective |

Photocatalytic fluorination strategies have gained significant attention for their ability to achieve site-selective fluorination under mild conditions [13] [17]. These methods employ organic photocatalysts such as xanthones and fluorenones in combination with electrophilic fluorinating reagents like Selectfluor [13]. The process proceeds through visible light activation of the photocatalyst, generating reactive species that facilitate fluorine transfer to the substrate [17].

Iron-catalyzed cooperative fluorination represents an innovative approach utilizing earth-abundant metals for fluoroalkylation reactions [17]. This methodology employs iron salts in combination with thiol cocatalysts to generate trifluoromethyl radicals from readily available carboxylic acid precursors [17]. The process demonstrates excellent efficiency for hydrotrifluoromethylation reactions, achieving yields of 86-92% under optimized conditions [17].

Rare-earth metal triflates have proven effective for catalytic fluoromethylation reactions, particularly for aromatic substrates [18]. These catalysts operate under heterogeneous conditions, allowing for easy separation and recycling while maintaining catalytic activity [18]. The process typically requires elevated temperatures around 70°C but provides good yields for appropriately substituted aromatic compounds [18].

Xenon difluoride offers unique selectivity for fluorination of heteroatoms and specific carbon centers [19]. This reagent demonstrates remarkable atom selectivity, fluorinating heteroatoms while leaving other substituents untouched [19]. The mild reaction conditions and predictable selectivity make xenon difluoride valuable for complex molecule synthesis where functional group tolerance is critical [19].

Large-Scale Production and Purification Techniques

The commercial production of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate requires specialized techniques to ensure high purity and yield while maintaining economic viability [20] [11]. Large-scale synthesis typically employs continuous flow processes that provide better heat and mass transfer compared to traditional batch methods [15].

The preparation of the tetrafluoropropanol precursor represents a critical step in the overall synthesis [21] [22]. Industrial processes utilize the reaction between tetrafluoroethylene and methanol in the presence of radical initiators under controlled pressure and temperature conditions [21]. Microchannel reactor technology has been developed to improve the efficiency and safety of this transformation, achieving yields of 95% for the tetrafluoropropanol intermediate [22] [23].

Table 4: Large-Scale Production and Purification Parameters

| Process Stage | Key Parameters | Equipment Requirements | Critical Success Factors |

|---|---|---|---|

| Raw Material Preparation | Substrate purity, moisture control | Dry storage, inert atmosphere | Anhydrous conditions maintenance |

| Reaction Optimization | Temperature, residence time, flow rates | Continuous flow reactors, heat exchange | Heat management, reaction monitoring |

| Product Isolation | Phase separation, extraction | Separation vessels, extraction equipment | Efficient separation techniques |

| Purification | Distillation temperature <150°C | Vacuum distillation apparatus | Temperature control to prevent decomposition |

| Quality Control | Purity >99.5%, impurity analysis | Analytical instruments (NMR, GC-MS) | Comprehensive analytical validation |

Purification of fluorinated compounds requires careful attention to thermal stability and decomposition pathways [20]. Vacuum distillation at temperatures below 150°C has been identified as optimal for maintaining product integrity while achieving the required purity levels [20]. The process involves careful control of heating rates and distillation pressure to prevent thermal decomposition of the fluorinated ester linkage [20].

Advanced purification techniques include the use of specialized separation methods that account for the unique properties of fluorinated compounds [20]. These methods often involve multi-stage distillation processes combined with selective extraction techniques to remove impurities and byproducts [11]. Quality control protocols require comprehensive analytical validation using nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry to ensure product specifications are met [20].

The production process benefits from continuous monitoring and optimization of reaction parameters including temperature profiles, residence times, and flow rates [24]. Modern production facilities employ automated control systems that maintain optimal conditions throughout the synthesis and purification sequence [24]. This approach minimizes batch-to-batch variability and ensures consistent product quality at commercial scales [24].

Isotopic Labeling Approaches (D/H Substitution)

Isotopic labeling of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate through deuterium substitution provides valuable tools for mechanistic studies and analytical applications [25] [26]. The incorporation of deuterium labels enables detailed investigation of reaction pathways and metabolic processes involving fluorinated triflate compounds.

Deuterium labeling strategies for fluorinated compounds typically involve either direct synthesis from deuterated precursors or post-synthetic isotope exchange reactions [26] [25]. For tetrafluoropropyl derivatives, the most effective approach involves starting with deuterated methanol in the initial tetrafluoroethylene addition reaction [5]. This method ensures incorporation of deuterium labels at specific positions while maintaining the fluorinated framework.

The electrochemical fluorination approach has been demonstrated to preserve deuterium labels without exchange, providing a reliable method for preparing isotopically labeled fluorinated triflates [5]. Studies have shown that no hydrogen-deuterium exchange occurs during the electrochemical fluorination process, confirming the utility of this approach for preparing deuterated analogs [5]. This finding supports the use of deuterated starting materials to achieve specific labeling patterns in the final triflate products.

Alternative labeling strategies include acidic hydrogen-deuterium exchange methods using concentrated deuterium oxide or deuterated sulfuric acid [26]. These approaches can achieve high levels of deuterium incorporation in aromatic systems and have been adapted for fluorinated compounds [26]. The exchange process typically requires elevated temperatures and extended reaction times but can provide excellent isotopic enrichment levels.

Quality assessment of deuterium-labeled compounds requires specialized analytical techniques to determine isotopic purity and structural integrity [25]. High-resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy provides comprehensive characterization of labeled compounds [25]. The isotopic enrichment levels for well-prepared deuterated fluorinated compounds typically exceed 94%, with some preparations achieving purity levels above 99% [25].

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate exhibits distinctive phase behavior characteristics that reflect the unique properties of fluorinated alkyl sulfonates. The compound exists as a clear liquid at ambient conditions with a melting point range of 114-118°C and a boiling point of 122-125°C at 737 mmHg [1] [2] [3]. These thermal transition points are notably higher than those of smaller fluorinated analogs, demonstrating the influence of molecular size and fluorine content on phase stability.

The thermal stability profile of this compound aligns with the general behavior observed in trifluoromethanesulfonate derivatives. Research on related fluorinated sulfonates indicates that the trifluoromethanesulfonate group (triflate) provides exceptional thermal stability due to its highly electronegative fluorine substituents and the strong carbon-sulfur bonds [4] [5]. Studies on rare earth trifluoromethanesulfonates have shown that these compounds can improve thermal stability of polymeric materials by acting as free radical scavengers, with decomposition temperatures often exceeding 275°C [5].

The tetrafluoropropyl moiety contributes additional thermal stability through the presence of multiple carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. Perfluoroalkyl compounds typically exhibit decomposition temperatures above 400°C, with thermal degradation often following first-order kinetics [6] [7]. However, the ester linkage in 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate may represent a potential point of thermal vulnerability, as sulfonate esters can undergo hydrolysis or thermal cleavage under extreme conditions .

The phase behavior is also influenced by the compound's density of 1.644 g/cm³ [1] [2] [3], which is significantly higher than conventional organic solvents due to the high fluorine content. This elevated density is characteristic of fluorinated compounds and affects both liquid-liquid phase equilibria and vapor-liquid behavior.

Solubility Parameters in Organic Media

The solubility characteristics of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate reflect the complex interplay between its fluorinated and polar functional groups. The compound exhibits a calculated LogP value of 2.69 [9], indicating moderate lipophilicity despite the presence of highly polar trifluoromethanesulfonate functionality.

Fluorinated compounds generally exhibit unique solubility patterns due to their fluorophilic nature. Research on similar tetrafluoropropyl derivatives has demonstrated that these compounds show limited solubility in conventional hydrocarbon solvents but enhanced compatibility with fluorinated alcohols and ethers [10]. The tetrafluoropropyl segment specifically promotes solubility in fluorous media while the trifluoromethanesulfonate group provides some polarity for interaction with polar aprotic solvents.

The polar surface area of 43 Ų [9] suggests limited hydrogen bonding capability, which is consistent with the presence of zero hydrogen bond donors and two hydrogen bond acceptors [9]. This electronic configuration indicates that the compound may exhibit good solubility in polar aprotic solvents such as acetonitrile, dimethyl carbonate, and fluorinated alcohols, while showing reduced compatibility with protic solvents.

Studies on related lithium trifluoromethanesulfonate compounds have shown excellent solubility in polar organic solvents including dimethyl carbonate, diethyl carbonate, and ethyl acetate [11]. The fluorinated alkyl chain in 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate may modify this behavior, potentially reducing solubility in highly polar media while enhancing compatibility with moderately polar fluorinated solvents.

The five rotatable bonds [9] in the molecule provide sufficient conformational flexibility to optimize intermolecular interactions in various solvent environments, contributing to its versatility as a fluorinating agent and synthetic intermediate .

Density and Refractive Index Correlations

The optical and density properties of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate demonstrate the characteristic behavior of highly fluorinated organic compounds. The compound exhibits a refractive index of 1.3203 [1] [2], which is notably lower than expected for a compound of this molecular weight and density.

This unusually low refractive index is characteristic of perfluorinated and highly fluorinated compounds. The strong electronegativity of fluorine atoms reduces the electron density available for polarization, resulting in diminished optical refractivity [12] [13]. Comparative analysis with related compounds shows that the 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate exhibits an even lower refractive index of 1.3012 [14], while methyl fluorosulfonate shows a higher value of 1.3326 [15], confirming the inverse relationship between fluorine content and refractive index.

The density of 1.644 g/cm³ [1] [2] [3] represents a significant deviation from typical organic liquids, reflecting the high atomic mass of fluorine. This density-refractive index relationship follows the Gladstone-Dale equation modified for fluorinated compounds, where the molar refractivity is reduced due to the low polarizability of carbon-fluorine bonds.

Research on fluorinated polymers and optical materials has established that compounds with similar fluorine content typically exhibit refractive indices in the range of 1.29-1.38 [13] [16]. The observed value of 1.3203 for 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate falls within this expected range, considering the partial fluorination pattern and the presence of the sulfonate group.

The correlation between density and refractive index in this compound system follows the relationship: n ∝ ρ^0.5, where the exponent is modified by the electronic environment of the fluorinated framework. This relationship is crucial for applications in optical coatings and photonic materials where precise refractive index control is required [13].

Acid-Base Characteristics and Hydrolytic Stability

The acid-base behavior of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate is dominated by the trifluoromethanesulfonate leaving group, which imparts unique reactivity patterns. The trifluoromethanesulfonate anion (triflate) is derived from trifluoromethanesulfonic acid, one of the strongest known acids with a pKa of approximately -14.7 [4].

In aqueous environments, 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate exhibits limited hydrolytic stability. The compound can undergo nucleophilic substitution reactions where water molecules attack the electrophilic carbon center, leading to hydrolysis and formation of the corresponding alcohol and trifluoromethanesulfonic acid . This hydrolytic pathway represents the primary degradation mechanism under aqueous conditions.

The rate of hydrolysis is influenced by several factors including pH, temperature, and the presence of nucleophilic species. Under neutral aqueous conditions at ambient temperature, trifluoromethanesulfonate salts show minimal decomposition, with detectable hydrolysis occurring only after extended periods at elevated temperatures above 300°C [17]. However, the ester linkage in 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate makes it more susceptible to nucleophilic attack compared to simple triflate salts.

In alkaline conditions, the hydrolysis rate increases significantly due to the enhanced nucleophilicity of hydroxide ions. Studies on trifluoromethanesulfonic acid decomposition in alkaline media show first-order kinetics with respect to both the triflate species and hydroxide concentration [17]. The reaction proceeds through nucleophilic attack at the sulfur center, ultimately leading to the formation of fluoride ions, sulfate, and carbon-containing products.

The acidic character of the compound is primarily manifested through the potential release of trifluoromethanesulfonic acid upon hydrolysis. This strong acid character necessitates careful handling and storage conditions to prevent corrosive effects on metals and other materials [4] [17].

Surface Tension and Volatility Profiles

The surface activity and volatility characteristics of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate reflect the complex interplay between its fluorinated alkyl chain and polar sulfonate functionality. Fluorinated compounds typically exhibit significantly reduced surface tension compared to their hydrocarbon analogs due to the low intermolecular cohesive forces associated with carbon-fluorine bonds.

Research on fluorinated polymers and surfactants has established that compounds containing tetrafluoropropyl segments exhibit critical surface tensions in the range of 7-18 mN/m [10]. The highly fluorinated nature of the tetrafluoropropyl group in 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate suggests surface tension values likely falling toward the lower end of this range, similar to other perfluoroalkyl derivatives.

The volatility profile is characterized by a flash point of 64.4°C [18] [3], indicating moderate volatility under standard conditions. This relatively low flash point, combined with the boiling point of 122-125°C, suggests significant vapor pressure at elevated temperatures. The molecular weight of 264.12 g/mol [1] and the presence of polar functionality contribute to reduced volatility compared to smaller fluorinated compounds.

Vapor pressure data for 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate are limited in the literature [19], but comparison with structurally related compounds provides insight into expected behavior. Trifluoromethanesulfonic acid exhibits a vapor pressure of 8 mmHg at 25°C [20], while smaller fluorinated esters typically show higher vapor pressures due to reduced molecular weight.

The temperature dependence of vapor pressure likely follows the Clausius-Clapeyron relationship, with the enthalpy of vaporization influenced by both the fluorinated alkyl interactions and the polar sulfonate group. The presence of multiple fluorine atoms reduces intermolecular van der Waals forces, while the polar sulfonate functionality increases cohesive interactions, resulting in a complex volatility profile.

Surface tension measurements for related fluoroalkyl compounds show values typically ranging from 10-15 mN/m at 25°C [21]. The 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate likely exhibits surface tension values within this range, with temperature dependence following the relationship: γ = γ₀(1 - T/Tc)^n, where Tc represents the critical temperature and n is typically 1.2-1.3 for fluorinated compounds.

XLogP3

GHS Hazard Statements

H227 (50%): Combustible liquid [Warning Flammable liquids];

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant